Boc-Cys(Dpm)-OH
CAS No.: 21947-97-7
Cat. No.: VC21542642
Molecular Formula: C21H25NO4S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21947-97-7 |
|---|---|
| Molecular Formula | C21H25NO4S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | (2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 |
| Standard InChI Key | AMTHPOXIVDHMLZ-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Boc-Cys(Dpm)-OH is characterized by its unique structural features that combine multiple protective elements. The compound has the CAS registry number 21947-97-7 and functions as a protected cysteine derivative specifically designed for peptide synthesis applications .
The structure comprises:
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The Boc (tert-butyloxycarbonyl) group protecting the amino terminus
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The Dpm (diphenylmethyl) group protecting the thiol side chain
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A free carboxylic acid group for peptide coupling reactions
The Dpm protecting group is particularly notable for its acid lability profile, which differs from other common cysteine protecting groups. Unlike more acid-sensitive groups such as Mmt (4-methoxytrityl) or Trt (trityl), the Dpm group requires intermediate TFA concentrations for removal, positioning it strategically between highly acid-labile and strongly acid-resistant protecting groups .
Acid Lability Profile
The acid lability of the Dpm protecting group has been extensively characterized, as demonstrated in the following experimental data:
| Protecting Group | TFA (%) | [Peptide] (mM) | Temperature (°C) | Reaction Time | Deprotection (%) |
|---|---|---|---|---|---|
| Dpm | 60 | 1 | 25 | 1 h | 100 |
| Dpm | 60 | 10 | 25 | 1 h | 92 |
This data illustrates that Dpm requires approximately 60% TFA concentration for complete deprotection within a reasonable timeframe, providing a useful intermediate option in the spectrum of acid-labile protecting groups .
Role in Peptide Synthesis
Boc-Cys(Dpm)-OH functions as a specialized building block in peptide synthesis, particularly in Boc-chemistry-based solid-phase peptide synthesis (SPPS). Its primary function is to temporarily mask the highly reactive thiol group of cysteine, preventing unwanted side reactions during peptide chain assembly.
Protecting Group Strategy
The use of orthogonal protecting groups is fundamental to successful peptide synthesis. Considering the Dpm group specifically, cysteine can be protected with three distinct acid-labile protecting groups with complementary properties:
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Mmt or Trt: Removable with low concentrations of TFA
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Dpm: Removable with intermediate concentrations of TFA (approximately 60%)
This orthogonality enables selective deprotection strategies, allowing for complex peptide modifications and the controlled formation of disulfide bridges.
Comparison with Fmoc Chemistry
While Boc-Cys(Dpm)-OH is designed for Boc chemistry applications, it's worth noting that Fmoc-Cys(Dpm)-OH represents an alternative for Fmoc-based synthesis strategies. The Fmoc variant has been studied extensively and serves as a valuable alternative to Fmoc-Cys(Trt)-OH for introducing cysteine residues during Fmoc-based SPPS . The research findings on Fmoc-Cys(Dpm)-OH provide context for understanding the general properties of the Dpm protecting group in peptide synthesis.
Racemization Concerns in Cysteine Chemistry
One critical consideration when incorporating protected cysteine derivatives in peptide synthesis is the potential for racemization. Although the search results don't provide direct data on racemization specifically for Boc-Cys(Dpm)-OH, relevant insights can be gleaned from studies on the Fmoc-protected analogue.
Research has shown varying levels of racemization depending on the specific S-protecting group used. In comparison studies with Fmoc-protected cysteine derivatives:
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Fmoc-Cys(Thp)-OH exhibited 0.74% racemization
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Fmoc-Cys(Trt)-OH showed 3.3% racemization
This data suggests that the Dpm protecting group may be associated with higher racemization potential compared to some alternatives, which could be a consideration when selecting the appropriate cysteine derivative for sensitive peptide synthesis applications.
Acid Lability Comparison with Other Protecting Groups
Understanding the relative acid lability of different protecting groups is crucial for designing effective peptide synthesis strategies. The following table provides a comparative overview of the acid lability of various cysteine protecting groups:
| Protecting Group | Abbreviation | TFA (%) Required | Deprotection Time | Comments |
|---|---|---|---|---|
| 4,4′-diMeODpm | - | 10 | 5 min | Highly acid-labile |
| 4,4′-diMeDpm | - | 20 | 30 min | Moderately acid-labile |
| Dpm | - | 60 | 1 h | Intermediate acid lability |
| 9-F | - | 95 | 1 h | Highly acid-resistant |
| 2,6-diMeOBn | - | 50 | 1 h | Moderately acid-resistant |
This comparative data illustrates the spectrum of acid lability available for cysteine protection, with Dpm occupying a strategic middle position that can be valuable for orthogonal protection schemes .
Synthetic Alternatives and Considerations
When working with cysteine protection strategies, researchers should consider various alternatives depending on the specific requirements of their synthesis plan:
Alternative Protecting Groups
Several alternative protecting groups offer different properties that may be advantageous in specific contexts:
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Trityl (Trt): More acid-labile than Dpm, removable with lower TFA concentrations
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Tetrahydropyranyl (Thp): Associated with lower racemization rates
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Acetamidomethyl (Acm): Stable to TFA, requires iodine or mercury salts for removal
Racemization Mitigation Strategies
Given the potential for racemization with Dpm-protected cysteine, researchers might consider alternative coupling conditions or reagents to minimize this issue. For instance, studies with Fmoc-protected cysteine derivatives have shown that carbodiimide-based coupling methods (such as DIC/HOBt) typically result in lower racemization rates compared to uronium or phosphonium reagents .
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